molecular formula C18H13N3O3S B2811131 5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide CAS No. 1210492-60-6

5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide

Cat. No.: B2811131
CAS No.: 1210492-60-6
M. Wt: 351.38
InChI Key: AZSUNCNLXSYOLV-UHFFFAOYSA-N
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Description

5-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds similar to the requested chemical structure have been synthesized and characterized to explore their antimicrobial properties and potential as pharmaceutical intermediates. For instance, the study by Talupur et al. (2021) discusses the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, indicating the methodological approaches that could be applied to the specified compound for similar purposes (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activity

Research on structurally related compounds demonstrates a range of biological activities, including antimicrobial and potential neuroprotective effects. For example, Saeedi et al. (2020) designed and synthesized novel arylisoxazole-chromenone carboxamides, evaluating their cholinesterase inhibitory activity, which is relevant to Alzheimer's disease research. This highlights the potential research applications of the specified compound in investigating new treatments for neurodegenerative diseases (Saeedi, Rastegari, Hariri, Mirfazli, Mahdavi, Edraki, Firuzi, & Akbarzadeh, 2020).

Chemical Transformations and Methodologies

Research also encompasses the development of novel synthetic methodologies and chemical transformations applicable to heterocyclic compounds. Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting advanced techniques in intramolecular cyclization, which may provide insights into novel synthetic routes for the specified compound (Kumar, Saraiah, Misra, & Ila, 2012).

Properties

IUPAC Name

5-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(18-20-11-15(23-18)12-5-2-1-3-6-12)19-10-13-9-14(24-21-13)16-7-4-8-25-16/h1-9,11H,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSUNCNLXSYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.